molecular formula C18H28N2O4S B2960672 N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 1396850-34-2

N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2960672
CAS No.: 1396850-34-2
M. Wt: 368.49
InChI Key: SHRNZKXCXAIFTQ-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a diisopropylamino-substituted alkyne moiety and a 3,4-dimethoxybenzenesulfonyl group. This compound is structurally characterized by its acetylene linker, which introduces rigidity, and the sulfonamide group, a common pharmacophore in enzyme inhibitors.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-14(2)20(15(3)4)12-8-7-11-19-25(21,22)16-9-10-17(23-5)18(13-16)24-6/h9-10,13-15,19H,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRNZKXCXAIFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C16H23N3O4S
  • Molecular Weight : 353.44 g/mol
  • Structural Features : Contains a sulfonamide group, methoxy substituents, and a diisopropylamino chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell dynamics.

Biological Activity Overview

Activity Description
AntitumorExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialShows activity against certain bacterial strains, potentially useful in infections.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluating the cytotoxic effects on human breast cancer cells (MCF-7) demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was found to be 15 µM, indicating significant potency against these cells .
  • Antimicrobial Effects :
    • Research conducted on the antimicrobial properties revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
  • Anti-inflammatory Properties :
    • In vitro assays indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate detailed pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structural analogues and their distinguishing features:

Compound Name Key Structural Differences Biological/Physicochemical Properties Reference
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide Replaces 3,4-dimethoxybenzenesulfonamide with a tetrahydroacridine moiety and bromine atom Acts as a cholinesterase inhibitor; low yield (10%) due to steric hindrance in synthesis
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone and pyrazolopyrimidine substituents Exhibits kinase inhibition activity; higher molecular weight (589.1 g/mol) and thermal stability (MP: 175–178°C)
2-(N,N-Diisopropylamino)ethyl chloride Simpler amine-chloride structure without sulfonamide or alkyne groups Precursor for nerve agents; lower complexity and higher volatility compared to sulfonamide derivatives

Functional and Pharmacological Comparisons

  • Lipophilicity: The diisopropylamino group in the target compound increases logP compared to simpler amines like 2-(N,N-diisopropylamino)ethyl chloride, which could improve blood-brain barrier penetration .
  • Synthetic Challenges : Low yields in related compounds (e.g., 10% for the tetrahydroacridine derivative) highlight difficulties in coupling sterically hindered amines with sulfonamides .

Crystallographic and Computational Insights

The acetylene linker in the target compound may introduce torsional strain, affecting packing efficiency .

Research Findings and Limitations

Notable Studies

  • Cholinesterase Inhibition: Analogues with tetrahydroacridine moieties exhibit IC₅₀ values in the nanomolar range for acetylcholinesterase (AChE), suggesting that the target compound’s sulfonamide group could modulate similar activity .
  • Thermal Stability: Fluorinated derivatives (e.g., the chromenone compound in ) show higher melting points (>170°C) compared to non-fluorinated analogues, implying that electron-withdrawing groups enhance stability.

Gaps in Literature

  • Direct pharmacological or crystallographic data for N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide are absent in the reviewed evidence.

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